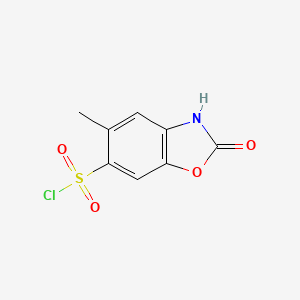

5-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonyl chloride is a chemical compound with the molecular formula C8H6ClNO4S. It is known for its applications in various fields of scientific research and industry due to its unique chemical properties .

Métodos De Preparación

The synthesis of 5-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonyl chloride typically involves the reaction of 5-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride derivative

Actividad Biológica

5-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonyl chloride (CAS No. 62522-63-8) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including antimicrobial and anticancer activities, based on diverse research findings.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₈H₆ClNO₄S |

| Molecular Weight | 247.66 g/mol |

| Density | 1.610 g/cm³ (predicted) |

| Melting Point | 137–139 °C |

| Boiling Point | 388.2 °C (predicted) |

Antimicrobial Activity

Research has demonstrated that benzoxazole derivatives, including this compound, exhibit significant antimicrobial properties. A study highlighted the synthesis of various benzoxazole derivatives and their in vitro activity against Gram-positive and Gram-negative bacteria as well as fungi such as Candida albicans.

Key Findings:

- The synthesized compounds showed a broad spectrum of antimicrobial activity with minimal inhibitory concentrations (MIC) ranging from 250 µg/ml to 7.81 µg/ml.

- While these compounds were less potent than fluconazole against C. albicans, many showed superior activity against drug-resistant isolates of the same fungus .

Anticancer Activity

Benzoxazole derivatives have also been investigated for their cytotoxic effects on various cancer cell lines. The compound's structure suggests potential interactions with biological targets involved in cancer progression.

Case Studies:

-

Cytotoxicity Against Cancer Cells :

- A range of studies indicated that benzoxazole derivatives can inhibit the growth of cancer cells such as breast (MCF-7), lung (A549), liver (HepG2), and colorectal (HCT-116) cancers.

- Specific derivatives demonstrated IC50 values indicating effective inhibition of cell proliferation, with some compounds exhibiting selectivity for certain cancer types .

-

Mechanism of Action :

- The biological activity is often attributed to the ability of these compounds to modulate various cellular pathways involved in apoptosis and cell cycle regulation.

- Some studies suggest that these compounds may inhibit enzymes related to lysophosphatidic acid signaling, which is implicated in cancer metastasis and angiogenesis .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of benzoxazole derivatives. Research indicates that modifications to the benzoxazole ring can significantly influence antimicrobial and anticancer properties.

Observations:

Aplicaciones Científicas De Investigación

Medicinal Chemistry

5-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonyl chloride has garnered attention for its potential as a pharmaceutical intermediate. Its structure allows for the modification of biological activity through the introduction of various substituents.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit antimicrobial properties. For instance, studies have shown that benzoxazole derivatives can inhibit bacterial growth, making them candidates for antibiotic development .

Anti-inflammatory Properties

The compound's sulfonyl chloride group is known to react with amines to form sulfonamides, which have been documented for their anti-inflammatory effects. This pathway suggests potential therapeutic applications in treating inflammatory diseases .

Synthetic Chemistry

This compound serves as a versatile building block in organic synthesis. Its reactivity allows it to participate in various chemical reactions:

Synthesis of Sulfonamides

The sulfonyl chloride functional group can be used to synthesize sulfonamides by reacting with primary or secondary amines. This reaction is crucial in developing new drugs with enhanced biological activities .

Formation of Heterocycles

The benzoxazole framework can be further modified to create complex heterocyclic compounds, which are essential in the development of pharmaceuticals and agrochemicals .

Case Studies

Several studies illustrate the practical applications of this compound:

Case Study: Antimicrobial Derivatives

A study published in a peer-reviewed journal demonstrated the synthesis of various derivatives of this compound that showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The modifications involved altering the substituents on the benzoxazole ring, leading to improved efficacy compared to existing antibiotics .

Case Study: Anti-inflammatory Agents

Another research effort focused on synthesizing sulfonamide derivatives from this compound for use as anti-inflammatory agents. The results indicated that certain derivatives exhibited potent inhibition of pro-inflammatory cytokines in vitro, suggesting their potential for treating chronic inflammatory conditions .

Propiedades

IUPAC Name |

5-methyl-2-oxo-3H-1,3-benzoxazole-6-sulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO4S/c1-4-2-5-6(14-8(11)10-5)3-7(4)15(9,12)13/h2-3H,1H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXMVUZPGYIFYKM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1S(=O)(=O)Cl)OC(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50679568 |

Source

|

| Record name | 5-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50679568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227465-58-8 |

Source

|

| Record name | 5-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50679568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.